

Application Note: Comprehensive Solid-State Characterization of Amlodipine Impurity H

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Compound of Interest

Compound Name: N-(2-
((Methylamino)carbonyl)benzoyl)
amlodipine

Cat. No.: B1666010

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Abstract

The solid-state properties of active pharmaceutical ingredients (APIs) and their impurities are critical quality attributes that can significantly influence drug product stability, bioavailability, and manufacturability.[1][2] Amlodipine, a widely used calcium channel blocker, can contain various impurities that must be rigorously controlled and characterized to ensure patient safety and therapeutic efficacy. This application note presents a comprehensive, multi-technique approach for the in-depth solid-state characterization of Amlodipine Impurity H. We provide detailed protocols and expert insights for utilizing X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Microscopy. The integration of these orthogonal techniques provides a holistic understanding of the impurity's crystalline form, thermal behavior, and morphological properties, which is essential for robust drug development and regulatory compliance.[1]

Introduction to Amlodipine Impurity H

Impurities in pharmaceutical products are of increasing concern to regulatory agencies and the industry, as they can affect the safety and efficacy of the final drug product. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present above a certain threshold. Amlodipine Impurity H, also known as 2-Carboxybenzoyl Amlodipine, is a known related substance of Amlodipine.[3][4][5] A thorough

understanding of its solid-state properties is crucial for controlling its formation and ensuring the quality of the Amlodipine drug substance.

Table 1: Physicochemical Properties of Amlodipine Impurity H

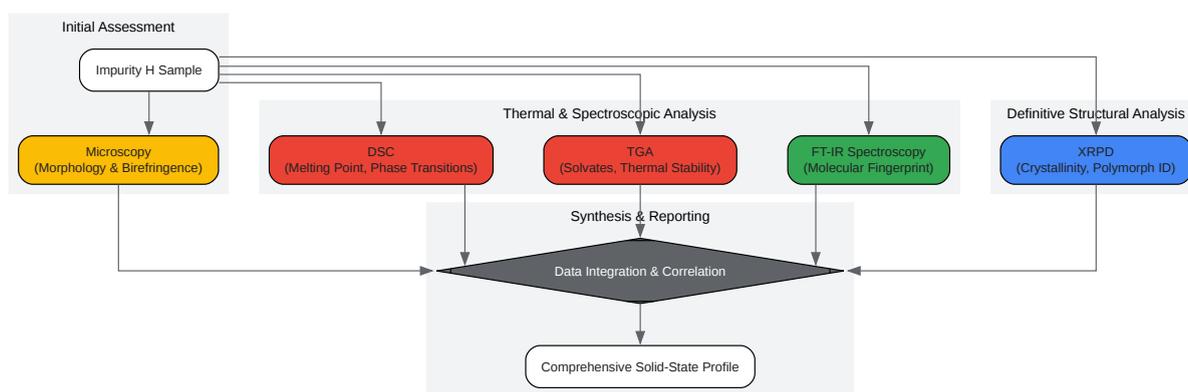
Property	Value	Source(s)
Chemical Name	2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester	[4][6]
Synonyms	2-Carboxybenzoyl Amlodipine; Amlodipine Phthalic Acid Analog	[3][4][5][7]
CAS Number	318465-73-5	[6][8]
Molecular Formula	C ₂₈ H ₂₉ ClN ₂ O ₈	[3][5][6]
Molecular Weight	556.99 g/mol	[3][5][6]
Appearance	White to Off-White Solid	[3][6]
Melting Point	160-162°C	[3]
Solubility	Soluble in Methanol and DMSO	[3]
Storage	2-8°C	[3][6]

(Note: A chemical structure diagram would be inserted here in a formal document.)

The Imperative of a Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize the solid state of a pharmaceutical material.[1] Different solid forms, such as polymorphs or solvates, can have distinct physicochemical properties that impact drug performance.[2] An integrated approach using orthogonal techniques is necessary to build a complete and reliable solid-state profile.

This workflow ensures that aspects like crystallinity, thermal stability, and particle morphology are all thoroughly investigated.



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Figure 1: Integrated workflow for solid-state characterization.

Experimental Protocols and Data Interpretation

The following sections detail the protocols for the core techniques used in the solid-state characterization of Amlodipine Impurity H.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is the definitive technique for identifying and differentiating crystalline phases (polymorphs, solvates) and distinguishing crystalline from amorphous material.[9][10] Each

crystalline solid produces a unique diffraction pattern, or "fingerprint," based on the arrangement of atoms in its crystal lattice.[10]

Protocol:

- **Sample Preparation:** Gently grind a small amount (~20-50 mg) of the Amlodipine Impurity H sample with a mortar and pestle to ensure a random orientation of the crystallites, which is essential for obtaining accurate diffraction patterns.[11]
- **Instrument Setup:** Use a modern X-ray diffractometer equipped with a Cu K α radiation source.
- **Data Acquisition:**
 - **Scan Range (2θ):** 3° to 40°. This range is typically sufficient to capture the most characteristic peaks for pharmaceutical compounds.
 - **Step Size:** 0.02°.
 - **Scan Speed/Time per Step:** 1 second/step. A slower scan speed can be used to improve the signal-to-noise ratio for samples with low crystallinity.
- **Data Analysis:** Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting pattern against a reference database if available, or use it to establish the unique pattern for a newly identified form.

Expected Results & Interpretation: A crystalline sample of Amlodipine Impurity H will exhibit a series of sharp, well-defined peaks at specific 2θ angles. An amorphous sample would show a broad, diffuse halo with no distinct peaks.[10] The unique set of peaks serves as a fingerprint for that specific crystal form.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is a powerful tool for determining thermal properties such as melting point, glass transition temperature (T_g), and phase transitions, which are critical for characterizing polymorphs and assessing purity.[12][14][15]

Protocol:

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. **Causality:** Using a small, consistent sample mass ensures uniform heat transfer and reproducible results.
- **Instrument Calibration:** Calibrate the instrument for temperature and enthalpy using a certified indium standard.
- **Data Acquisition:**
 - **Temperature Program:** Heat the sample from 25°C to 200°C. The upper limit is chosen to be well above the expected melting point of ~160-162°C^[3] but below significant decomposition.
 - **Heating Rate:** 10°C/min. This is a standard rate that balances resolution and experimental time.
 - **Purge Gas:** Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
- **Data Analysis:** Analyze the resulting thermogram for thermal events. An endothermic event (heat absorption) typically signifies melting, while an exothermic event (heat release) can indicate crystallization or decomposition.

Expected Results & Interpretation: For a pure, crystalline sample of Amlodipine Impurity H, a single, sharp endotherm is expected in the range of 160-162°C, corresponding to its melting point.^[3] A broad endotherm or the presence of a glass transition (a step change in the baseline) would suggest the presence of amorphous content.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in a sample's mass as a function of temperature or time.^{[16][17]} This technique is essential for detecting the presence of bound water (hydrates) or residual solvents (solvates) and for determining the thermal stability and decomposition profile of the material.^{[2][18][19]}

Protocol:

- **Sample Preparation:** Weigh approximately 5-10 mg of the sample into a ceramic or platinum TGA pan. Causality: A slightly larger sample size than DSC is often used to ensure accurate detection of small weight losses.
- **Instrument Setup:** Ensure the microbalance is tared and stable.
- **Data Acquisition:**
 - **Temperature Program:** Heat the sample from 25°C to 300°C at a rate of 10°C/min.
 - **Purge Gas:** Nitrogen at 50 mL/min.
- **Data Analysis:** Examine the TGA curve (mass vs. temperature). A step-wise loss of mass indicates the removal of volatiles or decomposition. Calculate the percentage weight loss for each step.

Expected Results & Interpretation: If Impurity H is an anhydrous, non-solvated material, the TGA curve should show a flat baseline with no significant weight loss until the onset of thermal decomposition. If it is a hydrate or solvate, a distinct weight loss will be observed at a temperature below the decomposition point. This data is often analyzed in conjunction with DSC to understand the nature of thermal events.[18]

FT-IR Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[20] The resulting spectrum provides a "molecular fingerprint" that is characteristic of the compound's functional groups and can be sensitive to changes in the solid-state environment, making it useful for distinguishing between polymorphs.[21][22]

Protocol:

- **Sample Preparation (ATR):** Place a small amount of the powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure arm. Causality: ATR is a rapid, non-destructive technique that requires minimal sample preparation.[23]

- Data Acquisition:
 - Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the wavenumbers of key absorption bands. For Amlodipine and related structures, characteristic peaks include C=O (ester/acid), N-H, and C-H stretching vibrations.^[22] Compare the spectrum to a reference or analyze for subtle shifts in peak position or shape that may indicate polymorphism.

Expected Results & Interpretation: The FT-IR spectrum will show a series of absorption bands corresponding to the functional groups in Amlodipine Impurity H. For example, a strong carbonyl (C=O) peak is expected around 1676 cm^{-1} .^[22]^[23] Differences in the hydrogen bonding network between different crystal forms can lead to observable shifts in the N-H and C=O stretching regions.

Microscopy

Principle: Microscopy provides direct visualization of the material's particle size, shape (morphology), and optical properties.^[24] Polarized Light Microscopy (PLM) is particularly valuable for distinguishing between crystalline (birefringent) and amorphous (isotropic) materials.

Protocol:

- Sample Preparation: Place a small amount of the powder on a glass slide. Add a drop of a suitable mounting oil (e.g., silicone oil) and cover with a coverslip.
- Data Acquisition (PLM):
 - Observe the sample under a polarized light microscope.
 - Rotate the stage and observe for birefringence (the appearance of interference colors).

- **Data Analysis:** Document the particle morphology (e.g., needles, plates, irregular) and note whether the particles are birefringent.

Expected Results & Interpretation: Crystalline materials will exhibit birefringence, appearing bright against a dark background under crossed polarizers. Amorphous materials are isotropic and will remain dark. This provides a quick and direct assessment of the sample's crystallinity and gives valuable information on its particle habit.

Integrated Data Summary

A complete solid-state profile is achieved by correlating the results from all techniques.

Table 2: Summary of Expected Solid-State Characterization Data for Amlodipine Impurity H (Crystalline Form I)

Technique	Parameter	Expected Result
XRPD	Crystalline Fingerprint	Unique pattern of sharp peaks at specific 2θ angles.
DSC	Melting Point	Sharp endotherm with an onset around 160-162°C.
TGA	Thermal Stability	No significant weight loss below ~200°C (if anhydrous/ansolvous).
FT-IR	Vibrational Spectrum	Characteristic absorption bands for C=O, N-H, and aromatic groups.
Microscopy	Morphology & Crystallinity	Birefringent particles with a defined crystal habit (e.g., prismatic, acicular).

Conclusion

The solid-state characterization of pharmaceutical impurities like Amlodipine Impurity H is a non-negotiable aspect of drug development and quality control. A singular analytical method

provides an incomplete picture; therefore, a scientifically sound, multi-technique strategy is imperative. The synergistic application of XRPD, DSC, TGA, FT-IR, and microscopy, as detailed in these protocols, provides a robust and comprehensive understanding of the material's identity, purity, crystallinity, and stability. This integrated knowledge is fundamental for ensuring consistent product quality, meeting stringent regulatory expectations, and ultimately, safeguarding patient health.

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